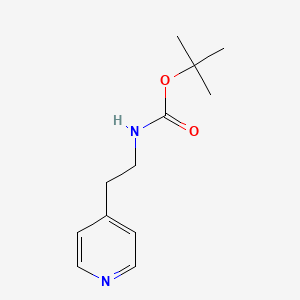
(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C12H16N2O3 . Its molecular weight is 236.26700 . Unfortunately, there is limited information available about this compound, and it seems to be relatively obscure in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester” are not well-documented. Its molecular weight is 236.26700 , but other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester and related compounds have been the subject of synthetic and crystallographic studies. For example, Kant, Singh, and Agarwal (2015) synthesized a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, and characterized it using various techniques, including single crystal X-ray diffraction. These studies help in understanding the molecular structure and conformation of such compounds, which is crucial for their potential applications in various fields, including materials science and pharmaceuticals (Kant, Singh, & Agarwal, 2015).
Reactivity Studies
The reactivity of related carbamic acid tert-butyl esters has also been explored. Kim, Lantrip, and Fuchs (2001) investigated the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters. Understanding the reactivity of these compounds is essential for their potential use in synthetic chemistry, where they may serve as intermediates or reactants in the synthesis of more complex molecules (Kim, Lantrip, & Fuchs, 2001).
Catalytic Applications
Further, the use of related compounds in catalytic applications has been reported. Dong et al. (2017) described the use of a palladium catalyst based on a related structure, 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, for alkoxycarbonylation of alkenes. This research highlights the potential of these compounds in catalysis, especially in industrial processes involving the functionalization of alkenes (Dong et al., 2017).
Zukünftige Richtungen
Given the lack of information on “(2-Pyridin-4-yl-ethyl)carbamic acid tert-butyl ester”, future research could focus on elucidating its synthesis, structure, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-pyridin-4-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,6,9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCDBHWHNSBPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(pyridin-4-YL)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



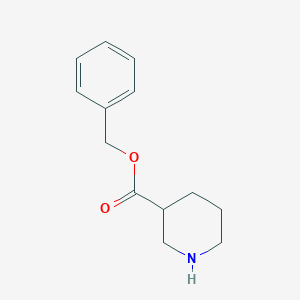

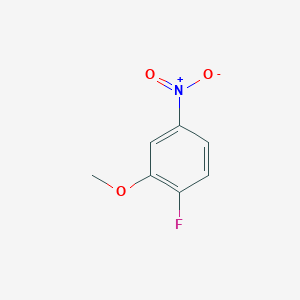
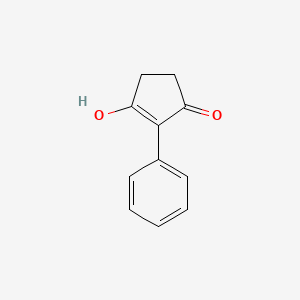
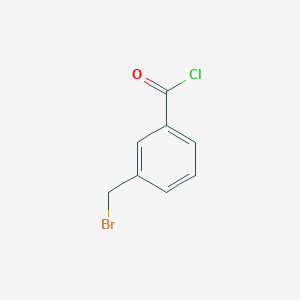
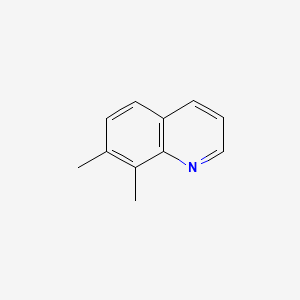
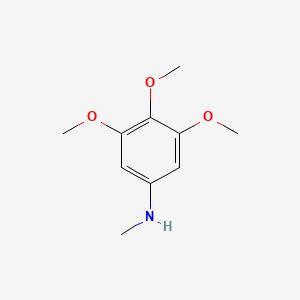



![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)
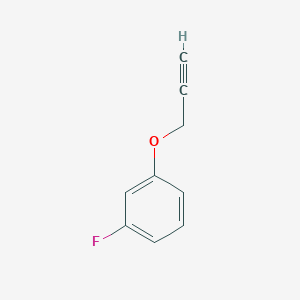
![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)
